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Compound of Interest

Compound Name:
tert-Butyl (3-bromopyridin-2-

yl)carbamate

Cat. No.: B177641 Get Quote

For Internal Use and Distribution to Researchers, Scientists, and Drug Development

Professionals.

Introduction
Tert-Butyl (3-bromopyridin-2-yl)carbamate is a key building block in medicinal chemistry and

organic synthesis. Its structure, featuring a bromo-substituted pyridine ring with a Boc-protected

amine, makes it a versatile intermediate for the synthesis of a wide array of more complex

molecules, particularly active pharmaceutical ingredients (APIs). The tert-butyloxycarbonyl

(Boc) protecting group provides stability under various reaction conditions and can be readily

removed under acidic conditions, allowing for subsequent functionalization of the amino group.

This document provides detailed protocols and reaction conditions for the synthesis of tert-
Butyl (3-bromopyridin-2-yl)carbamate.

Reaction Scheme
The synthesis of tert-Butyl (3-bromopyridin-2-yl)carbamate is typically achieved through the

N-tert-butoxycarbonylation of 2-amino-3-bromopyridine using di-tert-butyl dicarbonate (Boc₂O).

The reaction is generally carried out in the presence of a base.

Caption: General reaction scheme for the synthesis of tert-Butyl (3-bromopyridin-2-
yl)carbamate.
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Experimental Protocols
The following protocol is a generalized method adapted from procedures for similar

aminopyridines and represents a common approach for the synthesis of tert-Butyl (3-
bromopyridin-2-yl)carbamate.

Protocol 1: Synthesis using Triethylamine in Tetrahydrofuran

Materials:

2-Amino-3-bromopyridine

Di-tert-butyl dicarbonate (Boc₂O)

Triethylamine (TEA)

Anhydrous Tetrahydrofuran (THF)

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous sodium sulfate

Ethyl acetate

Hexanes

Equipment:

Round-bottom flask

Magnetic stirrer and stir bar

Ice bath

Separatory funnel

Rotary evaporator
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Apparatus for column chromatography

Procedure:

To a solution of 2-amino-3-bromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF), add

triethylamine (1.5 eq).

Cool the mixture to 0 °C in an ice bath.

Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq) in THF to the reaction mixture.

Allow the reaction to warm to room temperature and stir for 12-24 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction with a saturated aqueous solution of sodium

bicarbonate.

Extract the product with ethyl acetate (3 x volume of the aqueous layer).

Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure using a rotary evaporator.

Purify the crude product by flash column chromatography on silica gel using a mixture of

hexanes and ethyl acetate as the eluent to afford the desired product.

Summary of Reaction Conditions
The synthesis of tert-butyl carbamates from amines is a versatile reaction, and various

conditions can be employed. The choice of base and solvent can influence the reaction rate

and yield. Below is a table summarizing different reported conditions for the Boc protection of

aminopyridines and related amines.
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Starting
Material

Reagent Base Solvent
Temper
ature

Time
Yield
(%)

Referen
ce

3-

Aminopyr

idine

Boc₂O -
Isopropa

nol/Water

0 °C to

RT

Overnigh

t
86 [1]

2-Bromo-

6-

(pyrrolidi

n-2-

yl)pyridin

e

Boc₂O -
Dichloro

methane

Not

Specified

Not

Specified

Not

Specified
[2]

Pyrrolidin

e
Boc₂O

Triethyla

mine

Dichloro

methane

0 °C to

RT
1 hour 100 [2]

3-

Aminopro

pylene

Boc₂O
NaOH

(aq)

Tetrahydr

ofuran
0 °C 30 min

Not

Specified
[2]

General

Amines
Boc₂O

Sodium

Bicarbon

ate

Water/TH

F

RT or 40

°C

Not

Specified
High [3]

General

Amines
Boc₂O DMAP

Acetonitri

le
RT

Not

Specified
High [4]

Note: "RT" denotes room temperature. Yields are as reported in the cited literature and may

vary based on the specific substrate and reaction scale.

Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of tert-
Butyl (3-bromopyridin-2-yl)carbamate.
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1. Reagent Preparation
- Dissolve 2-amino-3-bromopyridine and triethylamine in THF.

2. Reaction Setup
- Cool the mixture to 0 °C.

- Add Boc₂O solution dropwise.

3. Reaction
- Stir at room temperature for 12-24 hours.

- Monitor by TLC.

4. Work-up
- Quench with NaHCO₃ (aq).
- Extract with ethyl acetate.

5. Purification
- Wash with brine.
- Dry over Na₂SO₄.

- Concentrate in vacuo.

6. Isolation
- Purify by flash column chromatography.

Final Product
- tert-Butyl (3-bromopyridin-2-yl)carbamate

Click to download full resolution via product page

Caption: Step-by-step workflow for the synthesis and purification of the target compound.
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Tert-Butyl (3-bromopyridin-2-yl)carbamate is a valuable intermediate in the synthesis of

various pharmaceutical compounds. The bromine atom can be utilized in cross-coupling

reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse substituents,

while the Boc-protected amine can be deprotected to allow for further derivatization. This dual

functionality enables the construction of complex molecular scaffolds found in many biologically

active molecules. For instance, substituted aminopyridines are core structures in a range of

kinase inhibitors and other therapeutic agents. The ability to selectively functionalize the 3- and

2-positions of the pyridine ring makes this compound a strategic starting material in the

development of novel drug candidates.

Safety Precautions
Work in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and

a lab coat.

Di-tert-butyl dicarbonate can cause skin and eye irritation.

Triethylamine is a corrosive and flammable liquid.

Tetrahydrofuran is a flammable liquid and can form explosive peroxides.

Refer to the Safety Data Sheets (SDS) for all reagents before use.

Disclaimer: The provided protocols are intended for use by qualified professionals and should

be adapted and optimized as necessary for specific laboratory conditions. All chemical

manipulations should be performed with appropriate safety precautions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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